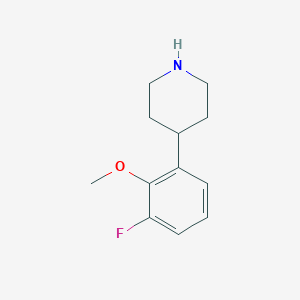

4-(3-Fluoro-2-methoxyphenyl)piperidine

説明

特性

分子式 |

C12H16FNO |

|---|---|

分子量 |

209.26 g/mol |

IUPAC名 |

4-(3-fluoro-2-methoxyphenyl)piperidine |

InChI |

InChI=1S/C12H16FNO/c1-15-12-10(3-2-4-11(12)13)9-5-7-14-8-6-9/h2-4,9,14H,5-8H2,1H3 |

InChIキー |

KYOFUVQDFICVLH-UHFFFAOYSA-N |

正規SMILES |

COC1=C(C=CC=C1F)C2CCNCC2 |

製品の起源 |

United States |

準備方法

The synthesis of 4-(3-Fluoro-2-methoxyphenyl)piperidine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-2-methoxybenzene and piperidine.

Reaction Conditions: The key step involves the formation of a carbon-nitrogen bond between the aromatic ring and the piperidine moiety.

Industrial Production: Industrial production methods may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and choice of solvents and catalysts.

化学反応の分析

4-(3-Fluoro-2-methoxyphenyl)piperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the functional groups on the aromatic ring or the piperidine moiety.

Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions: Common reagents include palladium catalysts, boronic acids, and reducing agents. Reaction conditions may involve specific temperatures, solvents, and reaction times.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of fluorinated aromatic compounds.

科学的研究の応用

4-(3-Fluoro-2-methoxyphenyl)piperidine has several scientific research applications:

作用機序

The mechanism of action of 4-(3-Fluoro-2-methoxyphenyl)piperidine involves its interaction with specific molecular targets. The fluorine atom’s electronic effects can influence the compound’s binding affinity and selectivity for these targets . The piperidine moiety may also play a role in modulating the compound’s overall pharmacokinetic profile.

類似化合物との比較

Fluorine Position

- 4-(4-Fluoro-2-methoxyphenoxy)piperidine (CAS 367501-04-0): Fluorine at the 4-position on the phenyl ring (vs. 3-position in the target compound) reduces steric hindrance near the methoxy group. This positional change may alter receptor binding kinetics, as seen in EP2 receptor modulators where para-fluorine enhances activity compared to meta-substituted analogs .

- 4-(3-Methoxyphenyl)piperidine hydrochloride (CAS 325808-20-6): Lacks fluorine but retains the methoxy group at the 3-position.

Methoxy Position

- 3-Methoxyphenyl 2-(4-piperidinyl)ethyl ether (CAS 2059944-97-5): Methoxy at the 3-position on a phenoxyethyl-piperidine structure. The ether linkage and ethyl spacer differentiate it from the target compound, suggesting divergent pharmacokinetic profiles .

Piperidine Ring Modifications

- This highlights the piperidine ring’s critical role in certain scaffolds .

- Piperidine in Synthesis : Piperidine is frequently used in Mannich reactions and condensation steps (e.g., synthesis of N-phenylindole derivatives), underscoring its versatility in constructing complex molecules .

Aromatic Ring Modifications

- 5-(3-Fluoro-4-methoxyphenyl)-2-hydroxypyridine (CAS 1261945-15-6): Replaces the phenyl ring with pyridine and shifts substituents (3-fluoro-4-methoxy vs. 3-fluoro-2-methoxy).

Data Tables

Table 1: Structural and Activity Comparison of Piperidine Derivatives

Q & A

Q. How does the fluoromethoxy substitution pattern influence receptor selectivity compared to non-fluorinated analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。